N-cyclopropyl-6-methylpyrazin-2-amine
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Overview
Description
N-cyclopropyl-6-methylpyrazin-2-amine is a chemical compound that features a cyclopropyl group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-methylpyrazin-2-amine typically involves the cyclopropylation of pyrazine derivatives. One common method is the reaction of anilines, primary, and secondary aliphatic amines with cyclopropylboronic acid in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate under an air atmosphere . This reaction proceeds in dichloroethane and yields the corresponding N-cyclopropyl derivatives in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the pyrazine ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives of pyrazine can be used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can lead to hydroxylated derivatives, while substitution reactions can yield various functionalized pyrazine derivatives.
Scientific Research Applications
N-cyclopropyl-6-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrazin-2-amine: This compound has a similar pyrazine ring but lacks the cyclopropyl group.
4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine: This compound features a cyclopropyl group and a pyrimidine ring, making it structurally similar.
Uniqueness
N-cyclopropyl-6-methylpyrazin-2-amine is unique due to the presence of both the cyclopropyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-cyclopropyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-6-4-9-5-8(10-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11) |
InChI Key |
FNZHMFGOBRZWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CC2 |
Origin of Product |
United States |
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